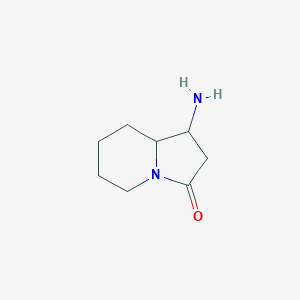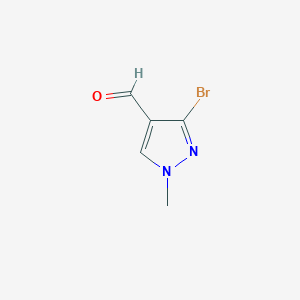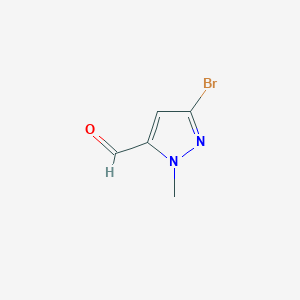![molecular formula C12H16BrFN2 B1380809 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine CAS No. 1516730-11-2](/img/structure/B1380809.png)
1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine
Descripción general
Descripción
“1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a bromo-fluoro-phenyl group, which is a phenyl group (a ring of six carbon atoms) with bromine and fluorine atoms attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of bromine and fluorine atoms in a compound can significantly affect its reactivity, boiling point, and other properties .Aplicaciones Científicas De Investigación
Dopamine and Serotonin Transporter Affinity
Research has explored the development of long-acting dopamine transporter (DAT) ligands, focusing on hydroxylated derivatives of piperazine compounds similar to 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine. These derivatives have been shown to display substantial enantioselectivity, with certain enantiomers displaying higher DAT affinity and others interacting more with the serotonin transporter (SERT) (Hsin et al., 2002). Additionally, the length of the alkyl chain between the phenyl group and the piperazine ring influences binding affinity and selectivity for DAT and SERT (Hsin et al., 2008).
Potential Therapeutic Agents for Cocaine Abuse
Several studies have synthesized and evaluated analogs related to piperazine derivatives, like 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine, for their ability to bind to DAT. These compounds are investigated as potential extended-action cocaine-abuse therapeutic agents (Lewis et al., 1999). Some of these compounds have demonstrated the ability to decrease cocaine-maintained behavior in animal models without affecting food-maintained behavior, indicating their potential as treatment agents (Matecka et al., 1997).
Exploration of Various Analogues
Further exploration of compounds related to 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine includes the synthesis of N-aromatic, N-heteroaromatic, and oxygenated N-phenylpropyl derivatives. These derivatives have been examined for their binding properties to DAT and SERT, revealing insights into the structural elements important for affinity and selectivity (Lewis et al., 2003).
Propiedades
IUPAC Name |
1-[2-(4-bromo-3-fluorophenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16/h1-2,9,15H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDDIGNFYOYIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)


![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)









![1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1380747.png)